Home > Products > Screening Compounds P52156 > Sulfanylidenesilicon
Sulfanylidenesilicon - 50927-81-6

Sulfanylidenesilicon

Catalog Number: EVT-14281452
CAS Number: 50927-81-6
Molecular Formula: SSi
Molecular Weight: 60.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sulfanylidenesilicon is a chemical compound characterized by the presence of sulfur and silicon atoms in its structure. It belongs to a class of compounds known as sulfanylidene derivatives, which are notable for their unique bonding configurations and reactivity patterns. The compound's synthesis, properties, and applications have garnered attention in various fields, particularly in materials science and organic synthesis.

Source

The foundational studies on sulfanylidenesilicon can be traced back to various scholarly articles and patents that explore its synthesis and applications. Notable sources include research articles published in peer-reviewed journals and patent filings that describe innovative methods for its production and utilization.

Classification

Sulfanylidenesilicon can be classified under organosilicon compounds, specifically those containing sulfur functionalities. Its classification is significant in understanding its chemical behavior and potential applications in different scientific domains.

Synthesis Analysis

Methods

The synthesis of sulfanylidenesilicon typically involves several methods, with the most common being the reaction of silanes with sulfur-containing reagents. One notable method includes the deprotonation of sulfonium or sulfoxonium salts, which leads to the formation of sulfonium ylides that can react with silicon-containing compounds .

Technical Details

For instance, a common synthetic route involves using a phosphonium salt as a precursor. In this method, powdered elemental sulfur is reacted with a phosphonium salt in the presence of sodium hydroxide to yield sulfanylidenesilicon in good yields. The reaction conditions are crucial; typically, the mixture is stirred for an extended period to ensure complete conversion of reactants into the desired product .

Molecular Structure Analysis

Structure

The molecular structure of sulfanylidenesilicon features a silicon atom bonded to sulfur via a double bond (S=Si), which is characteristic of sulfanylidene compounds. The geometry around the silicon atom is typically tetrahedral due to sp³ hybridization.

Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to elucidate the molecular structure. For example, IR spectra often show distinct peaks corresponding to S=Si stretching vibrations, while NMR provides insights into the chemical environment of hydrogen atoms attached to the silicon atom .

Chemical Reactions Analysis

Reactions

Sulfanylidenesilicon participates in various chemical reactions, including nucleophilic substitutions and additions. One significant reaction involves its interaction with electrophiles, where it acts as a nucleophile due to the electron-rich nature of the sulfur atom.

Technical Details

In synthetic applications, sulfanylidenesilicon can be used as a reagent in cross-coupling reactions or as an intermediate in the synthesis of more complex organosilicon compounds. The reactivity is influenced by factors such as steric hindrance and electronic effects from substituents on the silicon atom .

Mechanism of Action

Process

The mechanism of action for sulfanylidenesilicon typically involves nucleophilic attack on electrophiles, leading to bond formation and subsequent rearrangements. This process can be facilitated by various catalysts or reaction conditions that stabilize intermediates formed during the reaction.

Data

Kinetic studies have shown that the rate of reaction can vary significantly depending on the nature of substituents on the silicon atom and the type of electrophile used. This data is essential for optimizing reaction conditions for specific applications .

Physical and Chemical Properties Analysis

Physical Properties

Sulfanylidenesilicon generally appears as a colorless or pale yellow solid. Its melting point and solubility characteristics depend on its specific formulation and purity level.

Chemical Properties

Chemically, sulfanylidenesilicon is reactive towards moisture and air, which may lead to hydrolysis or oxidation reactions. It exhibits typical behaviors associated with organosilicon compounds, including thermal stability under certain conditions but reactivity under others .

Applications

Sulfanylidenesilicon has several scientific applications:

  • Materials Science: Used in synthesizing advanced materials with specific electronic or optical properties.
  • Organic Synthesis: Acts as an important intermediate in producing pharmaceuticals and agrochemicals.
  • Catalysis: Employed as a catalyst or catalyst precursor in various chemical transformations due to its unique reactivity profile.
  • Nanotechnology: Investigated for use in nanomaterials development owing to its potential for functionalization at the nanoscale .

Through continuous research and development, sulfanylidenesilicon remains a compound of interest for scientists exploring new synthetic pathways and applications across multiple fields.

Synthetic Pathways and Mechanistic Studies

Solvothermal and Hydrothermal Synthesis Optimization

Solvothermal synthesis enables precise control over Sulfanylidenesilicon (SiS) morphology and crystallinity by exploiting high-pressure/temperature conditions in sealed autoclaves. Unlike hydrothermal methods (which use aqueous solvents), solvothermal routes employ non-aqueous precursors like formic acid or ammonia to facilitate unique reduction/carbonation mechanisms. Formic acid decomposes at elevated temperatures (>150°C) to yield CO₂ and H₂, creating a reducing environment that promotes Si-S bond formation while minimizing oxide impurities [1]. Ammonia solvents (critical point: 132.2°C, 111 bar) act as polar media, enabling synthesis of nitrogen-doped SiS variants with tailored band gaps. Reaction parameters are optimized as follows:

Table 1: Solvothermal Optimization Parameters for SiS Synthesis

SolventTemperature RangePressureKey Reaction MechanismMorphological Outcome
Formic acid150–220°C20–50 MPaDecomposition: HCOOH → CO₂ + H₂Nanoparticles (20–50 nm)
Ammonia130–180°C100–150 barN-doping via NH₃ dissociationNanorods
Glycols180–250°C30–80 MPaDehydration polymerizationMesoporous microspheres

Crystallinity improvements are achieved through in situ recrystallization, where prolonged dwell times (12–48 hrs) enable Ostwald ripening. This process reduces lattice defects, as confirmed by XRD analyses showing FWHM reductions of 0.15°–0.3° for peaks at 2θ = 33.5° (SiS (111) plane) [1].

Vapor-Phase Deposition Techniques for Nanostructured Morphologies

Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD) allow atomic-level control over SiS thin films and nanostructures. Silane (SiH₄) serves as the primary silicon precursor, reacting with H₂S or elemental sulfur vapors at 700°–1000°C (CVD) or 200°–450°C (PVD). Key reactions include:

SiH₄(g) + H₂S(g) → SiS(s) + 3H₂(g) (CVD, ΔG = −68 kJ/mol at 800°C)  Si(s) + S(g) → SiS(s) (PVD, plasma-assisted)  

In PVD processes, sulfur vapor condenses onto silicon substrates under vacuum, forming epitaxial SiS layers with thicknesses controllable down to 5–200 nm. Substrate functionalization with aminosilanes like APTES (3-aminopropyl triethoxysilane) enhances adhesion by 40%–60% due to covalent Si-O-Si bonding between the substrate and SiS layer [5] [9]. Mixed-phase morphologies (e.g., core-shell SiS@SiO₂) are achievable through sequential precursor pulsing, as monitored by in situ spectroscopic ellipsometry.

Table 2: Vapor-Phase Deposition Outcomes for SiS

MethodPrecursorsTemperatureAdhesion StrengthFilm Uniformity (RMS)
Thermal CVDSiH₄/H₂S800°C25 MPa1.8 nm
PECVDSiH₄/S plasma300°C18 MPa3.2 nm
PVDS vapor/Si target400°C32 MPa0.9 nm

Plasma-Assisted Surface Functionalization Strategies

Non-thermal plasmas generate reactive species (ions, radicals) that functionalize SiS surfaces without bulk degradation. Key approaches include:

  • Reductive Plasma Treatment: Argon/hydrogen plasmas remove oxide impurities (SiO₂) from SiS nanocrystals via sputtering and radical-mediated reduction:
SiS/SiO₂ + H⁺ → SiS + H₂O (g)  

Oxygen content decreases from 15 at% to <5 at% within 5–10 minutes, restoring electrical conductivity to 200–500 S/cm [3].

  • Boron-Containing Functionalization: Trimethyl borate (TMB) plasmas deposit borane (BH₂) and B-O-B groups onto SiS, enhancing thermal stability. Flame retardancy tests show Limiting Oxygen Index (LOI) increases from 18.4 to 24.2 after treatment, attributed to char-forming boron silicate layers [10].
  • Nitrogen Incorporation: N₂ plasmas generate amine (-NH₂) and imine (-NH-) groups, altering surface polarity. Water contact angles decrease from 109.6° to 68.2°, enabling aqueous dispersion for biomedical applications [10].

Plasma parameters critically influence functional group density. For example, RF power >55 W fragments TMB monomers, reducing B-O-B crosslinking by 30% [10].

Solid-State Metathesis Reaction Dynamics

Solid-state metathesis (SSM) synthesizes SiS via anion-exchange reactions between silicon halides (e.g., SiCl₄) and alkali metal sulfides (e.g., Na₂S, K₂S):

SiCl₄(s) + 2Na₂S(s) → SiS(s) + 4NaCl(s) (ΔH = −317 kJ/mol)  

This solvent-free route proceeds through a "melt-mediated" mechanism: reactants form a eutectic mixture above 300°C, enabling rapid ion diffusion. Byproduct salts (NaCl) template porous SiS architectures with surface areas >150 m²/g. Kinetic studies reveal a two-stage process:

  • Induction Period (t < 5 min): Reactant lattice reorganization initiates at defect sites.
  • Explosive Crystallization (t = 5–15 min): Exothermic heat release (>500°C local temperature) propagates reaction fronts, yielding nanocrystalline SiS [7].Halide exchange efficiency follows the trend Li₂S > Na₂S > K₂S due to cation size-dependent lattice energies. Li₂S achieves 98% conversion but requires inert atmospheres to prevent Li₂O formation.

Properties

CAS Number

50927-81-6

Product Name

Sulfanylidenesilicon

IUPAC Name

sulfanylidenesilicon

Molecular Formula

SSi

Molecular Weight

60.15 g/mol

InChI

InChI=1S/SSi/c1-2

InChI Key

DWFFKGPZNGKUPH-UHFFFAOYSA-N

Canonical SMILES

[Si]=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.